molecular formula C16H26N2O2 B5347264 N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5347264
M. Wt: 278.39 g/mol
InChI Key: WDTUBYVTOTWKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-796260, is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in regulating immune function, inflammation, and pain perception. A-796260 has been studied extensively for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its effects by binding to and activating CB2 receptors, which are primarily found in immune cells. Activation of CB2 receptors leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. This compound has also been found to reduce the migration of immune cells to sites of inflammation and to inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of CB2 receptors, which allows for specific targeting of these receptors. It also has good solubility in aqueous solutions, which makes it easy to use in various experimental protocols. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the potential use of this compound in the treatment of various autoimmune and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanisms of action of this compound and to identify other potential targets for this compound.

Synthesis Methods

The synthesis of N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-tert-butylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This is followed by the reaction of the hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid to form this compound. The final product is then purified using chromatography techniques.

Scientific Research Applications

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been found to have analgesic properties and may be useful in the treatment of chronic pain conditions.

properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-10-14(11(2)20-18-10)15(19)17-13-9-7-6-8-12(13)16(3,4)5/h12-13H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTUBYVTOTWKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCCCC2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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